(2,6-Dibromo-3-methoxyphenyl)methanol (2,6-Dibromo-3-methoxyphenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20536141
InChI: InChI=1S/C8H8Br2O2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3
SMILES:
Molecular Formula: C8H8Br2O2
Molecular Weight: 295.96 g/mol

(2,6-Dibromo-3-methoxyphenyl)methanol

CAS No.:

Cat. No.: VC20536141

Molecular Formula: C8H8Br2O2

Molecular Weight: 295.96 g/mol

* For research use only. Not for human or veterinary use.

(2,6-Dibromo-3-methoxyphenyl)methanol -

Specification

Molecular Formula C8H8Br2O2
Molecular Weight 295.96 g/mol
IUPAC Name (2,6-dibromo-3-methoxyphenyl)methanol
Standard InChI InChI=1S/C8H8Br2O2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3
Standard InChI Key OHFRTZNQPLAZFA-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C(C=C1)Br)CO)Br

Introduction

(2,6-Dibromo-3-methoxyphenyl)methanol is an organic compound characterized by the presence of two bromine atoms and a methoxy group attached to a phenyl ring, along with a hydroxymethyl group. This unique substitution pattern significantly influences its chemical reactivity and biological properties. The compound is of interest in both organic chemistry and pharmaceutical research due to its potential biological activities and utility in various chemical reactions.

Synthesis Methods

The synthesis of (2,6-Dibromo-3-methoxyphenyl)methanol typically involves the reduction of 2,6-dibromobenzaldehyde using sodium tetrahydroborate as a reducing agent. This process is crucial for obtaining high yields and purity.

  • Starting Material: 2,6-Dibromobenzaldehyde

  • Reducing Agent: Sodium tetrahydroborate (NaBH4)

  • Reaction Conditions: Controlled temperature, appropriate solvents like dichloromethane

Chemical Reactions and Applications

(2,6-Dibromo-3-methoxyphenyl)methanol can undergo various chemical reactions, including oxidation and reduction. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Reaction TypeReagentPurpose
OxidationPotassium permanganateTo introduce functional groups
ReductionLithium aluminum hydrideTo modify the hydroxymethyl group

Biological Activity and Potential Applications

Research indicates that (2,6-Dibromo-3-methoxyphenyl)methanol exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets. The presence of bromine and methoxy groups enhances its binding affinity to proteins, making it a candidate for further pharmacological studies.

Biological ActivityMechanismPotential Applications
Enzyme InhibitionBinding to active sites on proteinsTherapeutic uses in enzyme-related diseases
Protein BindingEnhanced by bromine and methoxy groupsDrug development for protein-targeted therapies

Related Compounds and Structural Variants

Several compounds share structural similarities with (2,6-Dibromo-3-methoxyphenyl)methanol. These include:

Compound NameStructural FeaturesUnique Aspects
(4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanolContains fluorine instead of one bromineDifferent halogen substitution affects reactivity
(4,6-Dibromo-2-fluoro-3-methoxybenzoic acid)Has a carboxylic acid instead of methanolPotentially different biological activity due to acidity
Methyl 2,6-dibromo-3-methoxybenzoateEster functional group instead of alcoholDifferent reactivity profile in esterification reactions

These structural variants can exhibit distinct chemical properties and biological activities, making them valuable for targeted research applications and potential therapeutic uses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator